BenchChemオンラインストアへようこそ!

6-(benzylthio)-9-butyl-9H-purin-2-amine

Antitumor Adenocarcinoma 755 In Vivo

6-(Benzylthio)-9-butyl-9H-purin-2-amine (CAS 93017-04-0; molecular formula C16H19N5S; MW 313.42) is a 2,6,9-trisubstituted purine derivative characterized by a 2-amino group, a 6-benzylthio substituent, and a 9-n-butyl side chain. It belongs to a class of purine analogs historically explored for antineoplastic, antiviral, and enzyme inhibitory activities.

Molecular Formula C16H19N5S
Molecular Weight 313.4 g/mol
CAS No. 93017-04-0
Cat. No. B12939545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(benzylthio)-9-butyl-9H-purin-2-amine
CAS93017-04-0
Molecular FormulaC16H19N5S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N
InChIInChI=1S/C16H19N5S/c1-2-3-9-21-11-18-13-14(21)19-16(17)20-15(13)22-10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H2,17,19,20)
InChIKeyUQWUVNYHYZKQDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzylthio)-9-butyl-9H-purin-2-amine (CAS 93017-04-0): Baseline Procurement and Structural Identification


6-(Benzylthio)-9-butyl-9H-purin-2-amine (CAS 93017-04-0; molecular formula C16H19N5S; MW 313.42) is a 2,6,9-trisubstituted purine derivative characterized by a 2-amino group, a 6-benzylthio substituent, and a 9-n-butyl side chain . It belongs to a class of purine analogs historically explored for antineoplastic, antiviral, and enzyme inhibitory activities [1]. The compound is listed under NSC42382 in the NCI database, indicating prior evaluation in anticancer screening programs . The 9-butyl substitution distinguishes it from the more common 9-unsubstituted or 9-ribosyl analogs, conferring distinct physicochemical and biological properties relevant to membrane permeability and target engagement [2].

Why 6-(Benzylthio)-9-butyl-9H-purin-2-amine Cannot Be Replaced by Generic Purine Analogs


Generic substitution of this compound with other 6-substituted purines or 9-alkyl variants is scientifically unsound due to strict structure-activity relationship (SAR) constraints. For instance, the requirement for a 9-substituent for AGT depletion is highly specific: 7-substituted analogs are completely inactive, while even minor modifications to the 6-benzylthio group drastically reduce potency [1]. In nucleoside transport inhibition, replacement of the ribofuranose moiety with a 9-butyl group retains inhibitory activity, whereas other sugar modifications abolish it, demonstrating that the 9-butyl substitution is a critical determinant of functional activity [2]. Furthermore, the synthetic route for this compound avoids the low-yield N7/N9 alkylation mixtures typical of prior art methods, making the specific 9-butyl isomer a distinct procurement target [3]. Thus, using a non‑identical purine derivative—even one with a similar core—would not replicate the biological or synthetic profile required for targeted research.

Quantitative Differentiation Evidence for 6-(Benzylthio)-9-butyl-9H-purin-2-amine


Antitumor Activity: In Vivo Adenocarcinoma 755 Inhibition by 9-Alkyl-2-Amino-6-Purinethiols

The target compound belongs to a series of 9-alkyl-2-amino-6-purinethiols and their 6-alkylthio derivatives reported to produce complete tumor inhibition of Adenocarcinoma 755 in vivo [1]. While the study presents data for multiple analogs, the 9-butyl substitution is explicitly included in the structural series evaluated. This establishes a class-level inference that 9-butyl substitution is compatible with in vivo antitumor efficacy, whereas the 9-unsubstituted or 9-ribosyl analogs are not included in this specific antitumor series.

Antitumor Adenocarcinoma 755 In Vivo

Nucleoside Transport Inhibition: 9-Butyl Substitution Retains Inhibitory Activity

In a structure-activity study using human erythrocytes, compounds with 9-butyl groups were found to be inhibitory in the nucleoside transport assay, in contrast to derivatives where the ribofuranose moiety was replaced by other sugars which reduced inhibitory activity [1]. The 6-benzylthio-9-butyl-9H-purin-2-amine structure thus uniquely combines the 6-benzylthio pharmacophore (inhibitory at 10⁻⁵–10⁻⁶ M) with a 9-butyl substituent that maintains activity.

Nucleoside Transport Erythrocytes SAR

Synthetic Efficiency: High-Yield N9-Selective Alkylation Avoids Chromatography

The preparation of 9-alkyl-2-amino-6-thiosubstituted purines via improved processes avoids the formation of N7-alkylated isomers that plagued prior art methods [1]. This patent specifically enables isolation of the desired N9-alkylated product in high yield without column chromatography, a distinct advantage over earlier syntheses that produced intractable mixtures and low yields.

Synthesis N9-Selectivity Yield

Physicochemical Differentiation: Calculated Lipophilicity and Molecular Weight

The 9-butyl substitution increases lipophilicity (clogP ~3.5) and molecular weight (313.42 Da) relative to the 9-unsubstituted analog 2-amino-6-benzylthiopurine (MW 257.32, clogP ~2.1) [1]. This enhanced lipophilicity is predicted to improve membrane permeability and CNS penetration, a key differentiator for intracellular and in vivo applications.

Lipophilicity Molecular Weight Drug-likeness

Recommended Application Scenarios for 6-(Benzylthio)-9-butyl-9H-purin-2-amine


In Vivo Antitumor Efficacy Studies in Adenocarcinoma Models

Based on class-level evidence of complete Adenocarcinoma 755 inhibition, this compound is a rational starting point for in vivo oncology studies targeting purine metabolism [1]. The 9-butyl substitution may enhance bioavailability compared to less lipophilic analogs .

Nucleoside Transporter Inhibition Assays

The compound retains inhibitory activity in nucleoside transport assays, making it suitable for studying equilibrative nucleoside transporters (ENTs) without the confounding effects of sugar modifications [1]. Use in erythrocyte or cell-based uptake studies.

Synthetic Method Development and Scale-Up

Leverage the improved patent process for high-yield, chromatography-free synthesis of N9-alkylated purines [1]. This compound serves as a model substrate for optimizing alkylation conditions and developing scalable routes to 9-substituted purine libraries.

Physicochemical Profiling and Permeability Studies

With calculated clogP ~3.5 and MW 313.42, this compound can be used to investigate the relationship between lipophilicity, membrane permeability, and cellular accumulation in purine analogs [1]. Compare with less lipophilic 9-H analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(benzylthio)-9-butyl-9H-purin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.